molecular formula C28H34F3N3O7 B115087 Tafenoquine succinate CAS No. 106635-81-8

Tafenoquine succinate

Cat. No.: B115087
CAS No.: 106635-81-8
M. Wt: 581.6 g/mol
InChI Key: CQBKFGJRAOXYIP-UHFFFAOYSA-N
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Description

Tafenoquine succinate is an antimalarial agent belonging to the 8-aminoquinoline class of compounds. It is used for the prophylaxis and radical cure of malaria caused by Plasmodium vivax and Plasmodium falciparum. This compound is effective against both the liver (pre-erythrocytic) and blood (erythrocytic) stages of the malaria parasite, making it a valuable tool in the fight against malaria .

Mechanism of Action

Target of Action

Tafenoquine succinate is an antiparasitic agent primarily targeting the Plasmodium species , including P. falciparum and P. vivax . These species are responsible for causing malaria, a disease prevalent in many tropical countries .

Mode of Action

It’s known that tafenoquine is active against both the pre-erythrocytic (liver) and erythrocytic (asexual) forms, as well as the gametocytes of the plasmodium species . The active moiety of Tafenoquine, 5,6 ortho quinone Tafenoquine, appears to undergo redox cycling by P. falciparum, which is upregulated in gametocytes and liver stages .

Biochemical Pathways

Tafenoquine interferes with the growth of parasites in the human body . It is metabolized by several metabolic pathways, including O-demethylation, N-dealkylation, N-oxidation, and oxidative deamination, as well as C-hydroxylation of the 8-aminoalkylamino side .

Pharmacokinetics

Tafenoquine is absorbed slowly, reaching peak plasma concentrations in 8–12 hours . It has a long half-life (2–3 weeks), which allows for a single treatment to be sufficient . The primary determinant of efficacy is the Tafenoquine dose . Under an Emax model, the currently recommended 300 mg dose in a 60 kg adult (5 mg/kg) results in 70% of the maximal obtainable hypnozoiticidal effect .

Result of Action

Tafenoquine is used for the treatment and prevention of relapse of Vivax malaria in patients 16 years and older . It is effective against the dormant forms of the parasite, known as hypnozoites, which can remain dormant for weeks or even months in the hepatocytes . This dormant form produces ongoing relapses .

Action Environment

The action, efficacy, and stability of Tafenoquine can be influenced by various environmental factors. For instance, the presence of other medications, such as chloroquine, that kill the parasites in the bloodstream can enhance the effectiveness of Tafenoquine . Additionally, the drug’s action can be affected by the patient’s health status, such as the presence of glucose-6-phosphate dehydrogenase (G6PD) deficiency, which may lead to red blood cell breakdown .

Biochemical Analysis

Biochemical Properties

Tafenoquine succinate interacts with various biomolecules in its role as an antiparasitic agent. The active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, is redox cycled by P. falciparum which are upregulated in gametocytes and liver stages .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to present dormant forms in the hepatocytes named hypnozoites which can remain dormant for weeks or even months . This dormant form produces ongoing relapses .

Molecular Mechanism

The mechanism of action of this compound is not well established but studies have reported a longer and more effective action when compared to primaquine . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This compound shows changes in its effects over time in laboratory settings. It is eliminated slowly and can be given as a single dose for radical cure or as weekly chemoprophylaxis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Tafenoquine dose is the primary determinant of efficacy . Increasing the dose would result in a reduction in the risk of P. vivax recurrence .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by several metabolic pathways including O-demethylation, N-dealkylation, N-oxidation and oxidative deamination as well as C-hydroxylation of the 8-aminoalkylamino side chain .

Transport and Distribution

This compound presents a high volume of distribution of approximately 2 560 L . The plasma protein binding of tafenoquine in humans is very high and it represents about 99.5% .

Subcellular Localization

The exact subcellular localization of this compound is not well defined. It is known that it has activity against pre-erythrocytic (liver) and erythrocytic (asexual) forms as well as gametocytes of Plasmodium species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tafenoquine succinate involves multiple steps, starting from the preparation of key intermediates. The process typically includes the following steps:

    Synthesis of 2,6-dimethoxy-4-methylquinoline: This intermediate is prepared through a series of reactions involving the protection of the amino group, introduction of methoxy groups, and cyclization.

    Formation of 8-nitro-2,6-dimethoxy-5-(3-trifluoromethyl)phenoxy-4-methylquinoline:

    Reduction of the nitro group: The nitro group is reduced to an amino group to form 8-amino-2,6-dimethoxy-5-(3-trifluoromethyl)phenoxy-4-methylquinoline.

    Formation of this compound: The final step involves the reaction of the aminoquinoline intermediate with succinic acid to form this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tafenoquine succinate undergoes various chemical reactions, including:

    Oxidation: Tafenoquine can be oxidized to form quinone derivatives.

    Reduction: The nitro group in intermediates is reduced to an amino group during synthesis.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates leading to the final product, this compound .

Scientific Research Applications

Tafenoquine succinate has several scientific research applications:

Comparison with Similar Compounds

Tafenoquine succinate stands out due to its long half-life and ability to target both liver and blood stages of the malaria parasite, making it a unique and valuable antimalarial agent.

Properties

IUPAC Name

butanedioic acid;4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBKFGJRAOXYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106635-80-7 (Parent), 110-15-6 (Parent)
Record name Tafenoquine succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10910065
Record name Tafenoquine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106635-81-8
Record name Tafenoquine succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tafenoquine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106635-81-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAFENOQUINE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL5J0B8VSS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of the product from example 2.2 (7.5 g, 15.2 mmol), ethanol (150 ml) and 5% Pd—C (2 g) was stirred under ca. 1 bar hydrogen for 24 hours at ambient temperature. The catalyst was filtered off and the solvent evaporated to leave a volume of ca. 25 ml. Succinic acid (2.3 g, 19.8 mmol) was added, and the mixture heated under reflux for 30 minutes. The solution was then cooled to 0–5° C., seeded with authentic target compound, and stirred for 2 hours. The crystalline product was filtered off, washed with ethanol (15 ml) and dried in vacuo at 50° C. for 24 hours to give 8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline succinate as an off-white crystalline solid (6.0 g, 68%).
Name
product
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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